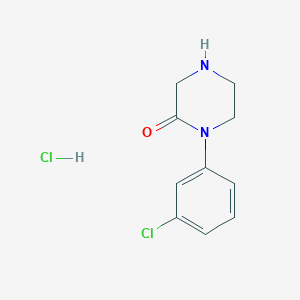

1-(3-chlorophenyl)piperazin-2-one Hydrochloride

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of 1-(3-chlorophenyl)piperazin-2-one Hydrochloride involves a series of chemical reactions starting from 2,6-dichloro-nitrobenzene and piperazine. The process includes alkylation, acidulation, reduction of the nitro group, diazotization, substitution, and hydrolysis, resulting in a total yield of approximately 48.2%. Factors influencing the synthesis process, such as alkylation, acidulation, and reduction conditions, have been explored to optimize the yield and purity of the product (Quan, 2006).

Molecular Structure Analysis

The molecular structure of 1-(3-chlorophenyl)piperazin-2-one Hydrochloride has been confirmed through various spectroscopic techniques, including Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy. These techniques validate the chemical structure and the presence of specific functional groups within the compound, confirming its expected molecular composition (Li Ning-wei, 2005).

Chemical Reactions and Properties

This compound participates in various chemical reactions characteristic of piperazine derivatives, such as reductive amination and substitution reactions. Its chemical reactivity is influenced by the chlorophenyl group, which alters its electronic and steric properties, thereby affecting its interaction with different reagents and substrates (S. Mai, 2005).

Applications De Recherche Scientifique

Synthesis and Structural Analysis :

- Mai (2005) described the synthesis of a related compound, 1-(3-chlorophenyl)-4-(3-chloropropyl)-piperazine hydrochloride, with an overall yield of 45.7% Mai, S. (2005).

- Li Ning-wei (2006) and Z. Quan (2006) both reported on the synthesis of 1-(2,3-dichlorophenyl)piperazine, another related compound, with yields of 53.3% and 48.2%, respectively, emphasizing its role as a pharmaceutical intermediate Li Ning-wei (2006), Z. Quan (2006).

Biological and Pharmaceutical Applications :

- Muzzaffar A Bhat et al. (2018) investigated the structural, electronic, molecular, and biological properties of a similar compound, revealing potential activity against prostate-specific membrane protein Bhat, M. A., et al. (2018).

- R. Staack and H. Maurer (2003) conducted studies on the metabolism and toxicological analysis of 1-(3-chlorophenyl)piperazine (mCPP), a designer drug, in rat urine, identifying key metabolites Staack, R., & Maurer, H. (2003).

- R. Fuller et al. (1981) explored the pharmacological effects of 1-(m-Chlorophenyl)piperazine (CPP) in rats, identifying it as a serotonin receptor agonist Fuller, R., et al. (1981).

- A. Hamik and S. Peroutka (1989) assessed the affinity of 1-(m-chlorophenyl)piperazine (mCPP) for various neurotransmitter receptor binding sites in the human brain Hamik, A., & Peroutka, S. (1989).

Chemical Analysis and Detection :

- W. P. Silva et al. (2021) developed a rapid electrochemical method for detecting mCPP in forensic samples Silva, W. P., et al. (2021).

- M. Barroso et al. (2010) established a procedure for analyzing phenylpiperazine-like stimulants, including mCPP, in human hair Barroso, M., et al. (2010).

Mécanisme D'action

Propriétés

IUPAC Name |

1-(3-chlorophenyl)piperazin-2-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11ClN2O.ClH/c11-8-2-1-3-9(6-8)13-5-4-12-7-10(13)14;/h1-3,6,12H,4-5,7H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZULMVLNYMMNLJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C(=O)CN1)C2=CC(=CC=C2)Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12Cl2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90436056 | |

| Record name | 1-(3-chlorophenyl)piperazin-2-one Hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90436056 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(3-chlorophenyl)piperazin-2-one Hydrochloride | |

CAS RN |

183500-94-9 | |

| Record name | 1-(3-chlorophenyl)piperazin-2-one Hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90436056 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

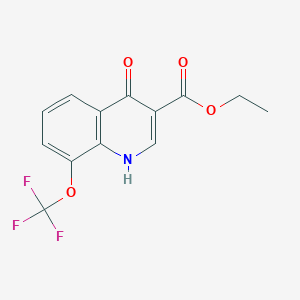

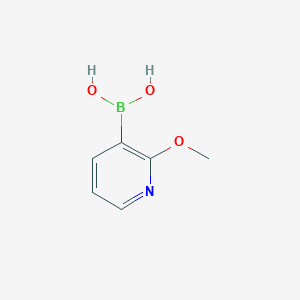

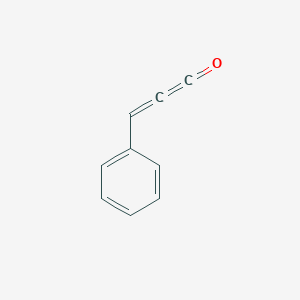

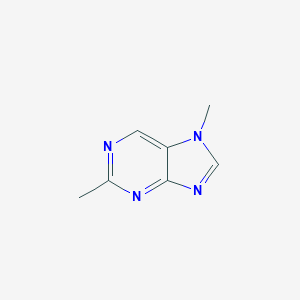

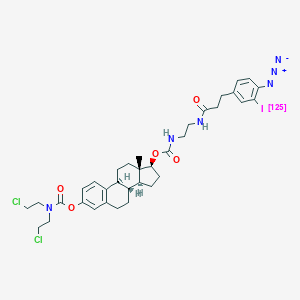

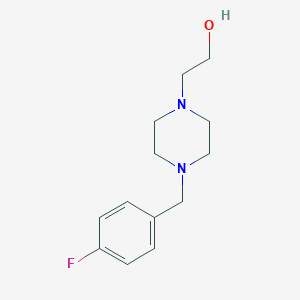

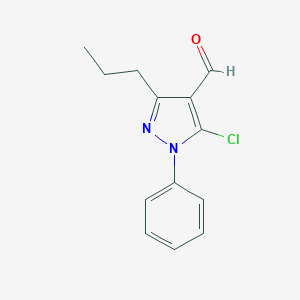

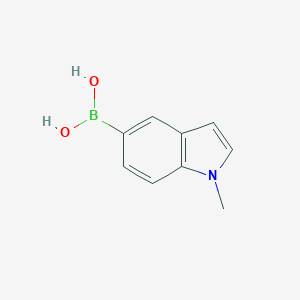

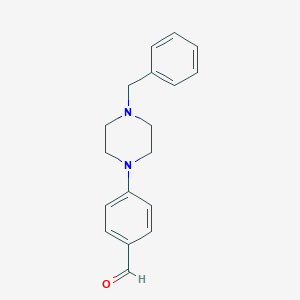

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[4-(Bromomethyl)Phenyl]-1,2,3-Thiadiazole](/img/structure/B60479.png)

![1-[3-(4-Chlorophenyl)-5-Methylisoxazol-4-Yl]Ethan-1-One](/img/structure/B60485.png)

![Ethyl 4-[[bis(2-chloroethyl)amino-morpholin-4-ylphosphoryl]amino]cyclohexane-1-carboxylate](/img/structure/B60491.png)